N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide
Brand Name: Vulcanchem
CAS No.: 1087791-95-4
VCID: VC3353298
InChI: InChI=1S/C16H24ClNO/c1-11-8-13(16(3,4)5)9-12(2)14(11)6-7-18-15(19)10-17/h8-9H,6-7,10H2,1-5H3,(H,18,19)
SMILES: CC1=CC(=CC(=C1CCNC(=O)CCl)C)C(C)(C)C
Molecular Formula: C16H24ClNO
Molecular Weight: 281.82 g/mol

N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide

CAS No.: 1087791-95-4

Cat. No.: VC3353298

Molecular Formula: C16H24ClNO

Molecular Weight: 281.82 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide - 1087791-95-4

Specification

CAS No. 1087791-95-4
Molecular Formula C16H24ClNO
Molecular Weight 281.82 g/mol
IUPAC Name N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide
Standard InChI InChI=1S/C16H24ClNO/c1-11-8-13(16(3,4)5)9-12(2)14(11)6-7-18-15(19)10-17/h8-9H,6-7,10H2,1-5H3,(H,18,19)
Standard InChI Key UJXCCMQHGQJWEA-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1CCNC(=O)CCl)C)C(C)(C)C
Canonical SMILES CC1=CC(=CC(=C1CCNC(=O)CCl)C)C(C)(C)C

Introduction

Chemical Identity and Fundamental Properties

N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide is a synthetic organic compound with well-defined chemical characteristics. It belongs to the class of substituted acetamides and incorporates several distinctive structural features including an aromatic ring with multiple substituents. This section outlines the fundamental identifying information and physical properties of this compound that establish its unique chemical identity in research and development contexts.

Identification Parameters

The compound N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide is precisely identified through various chemical registration systems and nomenclature. The compound is registered with the Chemical Abstracts Service (CAS) registry number 1087791-95-4, which serves as its unique identifier in chemical databases and literature. This registration provides researchers with a standardized reference point for accessing information about the compound across various chemical information systems and databases worldwide.

The molecular formula of the compound is C16H24ClNO, indicating its composition of 16 carbon atoms, 24 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom. This formula reflects the compound's structural complexity and provides insight into its atomic composition. The molecular weight of N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide is 281.82 g/mol, a parameter that is essential for various analytical calculations and stoichiometric determinations in research applications.

Structural Representation Systems

Multiple systems are used to represent the structure of N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide in chemical databases and literature. The Standard InChI (International Chemical Identifier) for this compound is InChI=1S/C16H24ClNO/c1-11-8-13(16(3,4)5)9-12(2)14(11)6-7-18-15(19)10-17/h8-9H,6-7,10H2,1-5H3,(H,18,19) . This string provides a standardized way to encode the compound's structure in a machine-readable format that enables accurate identification across different chemical information systems.

The Standard InChIKey, a hashed version of the InChI string, is UJXCCMQHGQJWEA-UHFFFAOYSA-N . This condensed identifier facilitates web searches and database queries for the compound. The Simplified Molecular-Input Line-Entry System (SMILES) notation for the compound is CC1=CC(=CC(=C1CCNC(=O)CCl)C)C(C)(C)C . This linear notation system provides another way to represent the compound's structure in a compact form that can be processed by computational chemistry software and database systems.

Structural Features and Molecular Architecture

The molecular architecture of N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide exhibits several distinctive structural features that contribute to its chemical reactivity and potential applications in organic synthesis. Understanding these structural elements is essential for predicting the compound's behavior in various chemical reactions and for designing synthetic pathways that utilize this molecule as a building block.

Core Structural Components

N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide contains several key structural elements arranged in a specific configuration. The central component is a benzene ring substituted at three positions . The para (4) position is occupied by a bulky tert-butyl group (C(CH3)3), while the ortho (2,6) positions feature methyl groups. This substitution pattern creates a sterically hindered aromatic system that influences the compound's reactivity and conformation.

The benzene ring is connected to an ethyl chain (-CH2CH2-) at one of the ortho-methyl positions, which acts as a linker to the amide functional group. The amide nitrogen is bonded to the ethyl chain on one side and to a chloroacetyl group (-C(=O)CH2Cl) on the other. This arrangement creates a flexible structure with multiple potential conformations due to rotation around single bonds. The presence of the reactive chloroacetyl group is particularly significant as it provides a site for nucleophilic substitution reactions that can be leveraged in synthetic applications.

Spectroscopic and Analytical Characteristics

The predicted collision cross section (CCS) data for N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide provides valuable information for analytical identification using ion mobility spectrometry techniques . This data indicates the compound's spatial arrangement and can be used for compound verification and structural analysis. The predicted CCS values vary depending on the ionization adduct formed during analysis, providing a range of analytical targets for identification.

Chemical and Physical Properties

The chemical and physical properties of N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide determine its behavior in various environments and its utility in chemical applications. These properties are fundamental to understanding how the compound can be handled, stored, and utilized in research and development settings.

Chemical Reactivity

Synthesis and Industrial Production

The synthesis of N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide involves specific chemical pathways that yield the desired product with appropriate purity and yield. Understanding these synthetic routes is essential for researchers who wish to prepare the compound for further studies or applications.

Purification and Characterization

Following synthesis, purification of N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide would typically involve techniques such as recrystallization, column chromatography, or preparative HPLC, depending on the scale of synthesis and the level of purity required. Characterization of the purified compound would employ various analytical methods, including NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.

Applications and Research Significance

N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide has potential applications across various fields of chemistry, primarily due to its reactive functional groups and unique structural features. Understanding these applications provides insight into the compound's value in research and industrial contexts.

Role in Organic Synthesis

The primary application of N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide appears to be as a building block or intermediate in organic synthesis. The reactive chloroacetyl group makes it particularly useful for the construction of more complex molecular structures through substitution reactions. Nucleophiles such as amines, thiols, or alcohols can displace the chlorine atom, leading to a variety of derivatives with diverse properties and applications.

Analytical Methods and Identification Techniques

Accurate identification and characterization of N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide are essential for research quality control and compound verification. Various analytical techniques can be employed to confirm the identity, purity, and structural features of this compound.

Spectroscopic Analysis

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